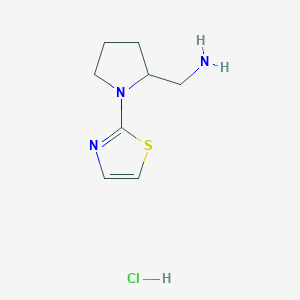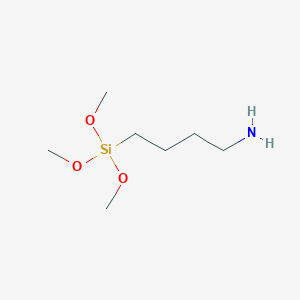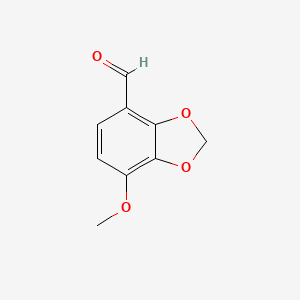
7-Methoxy-1,3-benzodioxole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1,3-benzodioxole-4-carbaldehyde: is an organic compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . It is characterized by a benzodioxole ring substituted with a methoxy group and an aldehyde group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 7-Methoxy-1,3-benzodioxole-4-carbaldehyde typically begins with commercially available starting materials such as 4-methoxyphenol and glyoxylic acid.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7-Methoxy-1,3-benzodioxole-4-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 7-Methoxy-1,3-benzodioxole-4-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It is used as a ligand in catalytic reactions to enhance the efficiency of certain chemical transformations.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties and is used in the development of new drugs.
Industry:
Fragrance and Flavor Industry: The compound is used as a precursor in the synthesis of fragrance and flavor compounds.
Polymer Industry: It is used in the production of certain polymers and resins.
Mécanisme D'action
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
4-Methoxy-1,3-benzodioxole-5-carbaldehyde: Similar in structure but differs in the position of the methoxy group.
4-Methoxy-2,3-methylenedioxy-benzaldehyde: Another similar compound with a different substitution pattern on the benzodioxole ring.
Uniqueness:
Structural Features: The unique positioning of the methoxy and aldehyde groups in 7-Methoxy-1,3-benzodioxole-4-carbaldehyde imparts distinct chemical properties and reactivity.
Applications: Its specific structure makes it suitable for unique applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
23731-55-7 |
|---|---|
Formule moléculaire |
C9H8O4 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
7-methoxy-1,3-benzodioxole-4-carbaldehyde |
InChI |
InChI=1S/C9H8O4/c1-11-7-3-2-6(4-10)8-9(7)13-5-12-8/h2-4H,5H2,1H3 |
Clé InChI |
ITXZSZKZYYMQCQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)C=O)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)
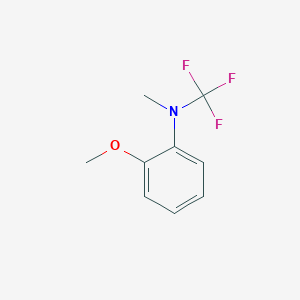
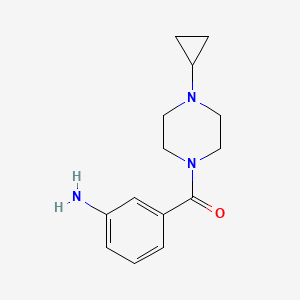
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)

![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)
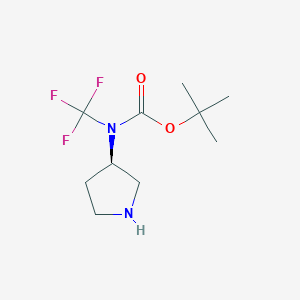
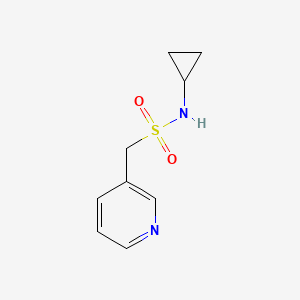
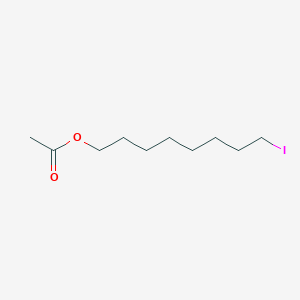

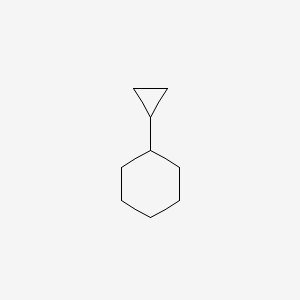
![[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-](/img/structure/B13966378.png)
